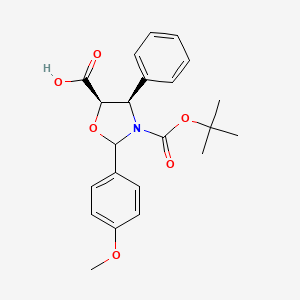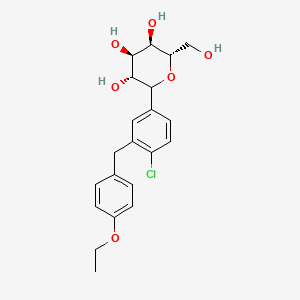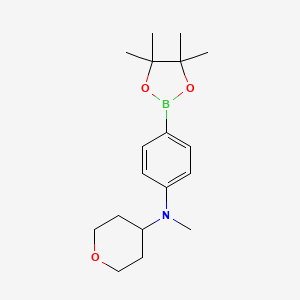![molecular formula C19H19FN4O3 B13862936 (R)-2-((R)-2-Fluoro-3-hydroxypropyl)-N1-(1-phenyl-1H-benzo[d]imidazol-5-yl)malonamide](/img/structure/B13862936.png)
(R)-2-((R)-2-Fluoro-3-hydroxypropyl)-N1-(1-phenyl-1H-benzo[d]imidazol-5-yl)malonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-2-(®-2-Fluoro-3-hydroxypropyl)-N1-(1-phenyl-1H-benzo[d]imidazol-5-yl)malonamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a fluoro-hydroxypropyl group and a benzoimidazole moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(®-2-Fluoro-3-hydroxypropyl)-N1-(1-phenyl-1H-benzo[d]imidazol-5-yl)malonamide typically involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions. The key steps include:
Preparation of the Fluoro-Hydroxypropyl Intermediate: This step involves the reaction of a suitable precursor with a fluorinating agent under controlled conditions to introduce the fluoro group.
Formation of the Benzoimidazole Moiety: This involves the cyclization of an appropriate precursor in the presence of a catalyst to form the benzoimidazole ring.
Coupling of Intermediates: The final step involves the coupling of the fluoro-hydroxypropyl intermediate with the benzoimidazole intermediate under specific reaction conditions to form the target compound.
Industrial Production Methods
Industrial production of ®-2-(®-2-Fluoro-3-hydroxypropyl)-N1-(1-phenyl-1H-benzo[d]imidazol-5-yl)malonamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can occur at the fluoro group, potentially leading to the formation of hydroxy derivatives.
Substitution: The compound can undergo substitution reactions, especially at the benzoimidazole moiety, where various substituents can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of hydroxy derivatives.
Substitution: Formation of various substituted benzoimidazole derivatives.
科学的研究の応用
®-2-(®-2-Fluoro-3-hydroxypropyl)-N1-(1-phenyl-1H-benzo[d]imidazol-5-yl)malonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Used in the development of new materials and as a catalyst in various industrial processes.
作用機序
The mechanism of action of ®-2-(®-2-Fluoro-3-hydroxypropyl)-N1-(1-phenyl-1H-benzo[d]imidazol-5-yl)malonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Trifluorotoluene: An organic compound with a similar fluoro group, used as a solvent and intermediate in organic synthesis.
Ethyl 3-(furan-2-yl)propionate: A compound with a similar propionate group, used in various chemical reactions.
Uniqueness
®-2-(®-2-Fluoro-3-hydroxypropyl)-N1-(1-phenyl-1H-benzo[d]imidazol-5-yl)malonamide is unique due to its specific combination of functional groups and its potential applications in multiple fields. Its structure allows for diverse chemical reactions and interactions, making it a valuable compound for research and industrial applications.
特性
分子式 |
C19H19FN4O3 |
|---|---|
分子量 |
370.4 g/mol |
IUPAC名 |
(2R)-2-[(2R)-2-fluoro-3-hydroxypropyl]-N'-(1-phenylbenzimidazol-5-yl)propanediamide |
InChI |
InChI=1S/C19H19FN4O3/c20-12(10-25)8-15(18(21)26)19(27)23-13-6-7-17-16(9-13)22-11-24(17)14-4-2-1-3-5-14/h1-7,9,11-12,15,25H,8,10H2,(H2,21,26)(H,23,27)/t12-,15-/m1/s1 |
InChIキー |
CPTOCBVSGXDOGJ-IUODEOHRSA-N |
異性体SMILES |
C1=CC=C(C=C1)N2C=NC3=C2C=CC(=C3)NC(=O)[C@H](C[C@H](CO)F)C(=O)N |
正規SMILES |
C1=CC=C(C=C1)N2C=NC3=C2C=CC(=C3)NC(=O)C(CC(CO)F)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Diaquo[(1R,2R)-1,2-cyclohexanediamine]platinum Dimer Dinitrate](/img/structure/B13862854.png)
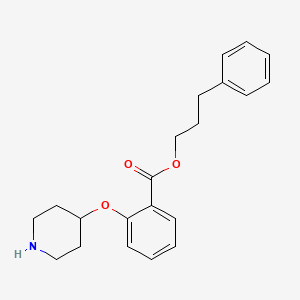
![4-[[2-butyl-5-[(Z)-2-(2H-tetrazol-5-yl)-3-thiophen-2-ylprop-1-enyl]imidazol-1-yl]methyl]benzoic acid](/img/structure/B13862862.png)
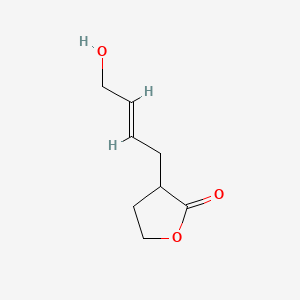
![(2R)-2-[bis(carboxymethyl)amino]-6-(octadecanoylamino)hexanoic acid](/img/structure/B13862879.png)
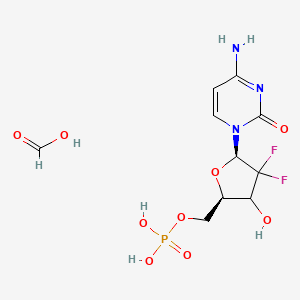
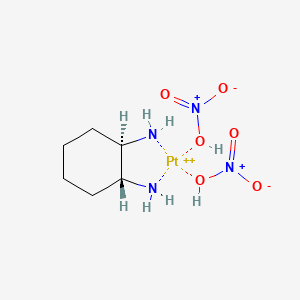
![7|A-Acetyloxy-7|A-[9-(dimethyl(tert-butylsilyloxy)nonyl]estr-4-en-3-one](/img/structure/B13862889.png)
![7-Bromo-5-methyl-2-(morpholin-4-ylmethyl)thieno[3,2-c]pyridin-4-one](/img/structure/B13862895.png)
